Cas no 1404531-37-8 (2-(pyrrolidin-3-yloxy)ethan-1-ol)

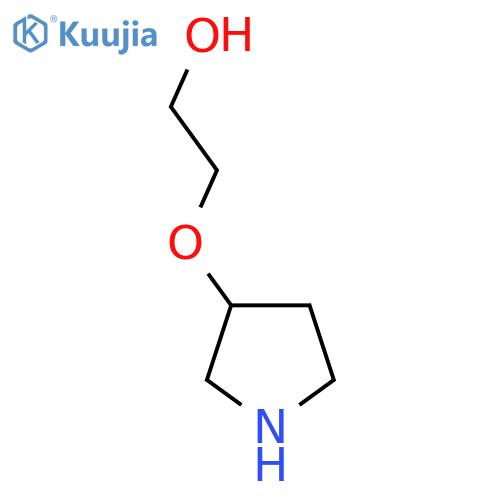

1404531-37-8 structure

商品名:2-(pyrrolidin-3-yloxy)ethan-1-ol

CAS番号:1404531-37-8

MF:C6H13NO2

メガワット:131.172921895981

MDL:MFCD24647207

CID:2112073

PubChem ID:67294250

2-(pyrrolidin-3-yloxy)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(3-pyrrolidinyloxy)Ethanol

- 2-(pyrrolidin-3-yloxy)ethan-1-ol

-

- MDL: MFCD24647207

- インチ: 1S/C6H13NO2/c8-3-4-9-6-1-2-7-5-6/h6-8H,1-5H2

- InChIKey: YFWIGXMOOQLHQR-UHFFFAOYSA-N

- ほほえんだ: O(CCO)C1CNCC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 77.5

- トポロジー分子極性表面積: 41.5

2-(pyrrolidin-3-yloxy)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2963559-5.0g |

2-(pyrrolidin-3-yloxy)ethan-1-ol |

1404531-37-8 | 95.0% | 5.0g |

$2028.0 | 2025-03-19 | |

| Enamine | EN300-2963559-0.05g |

2-(pyrrolidin-3-yloxy)ethan-1-ol |

1404531-37-8 | 95.0% | 0.05g |

$162.0 | 2025-03-19 | |

| Enamine | EN300-2963559-1g |

2-(pyrrolidin-3-yloxy)ethan-1-ol |

1404531-37-8 | 1g |

$699.0 | 2023-09-06 | ||

| Enamine | EN300-2963559-5g |

2-(pyrrolidin-3-yloxy)ethan-1-ol |

1404531-37-8 | 5g |

$2028.0 | 2023-09-06 | ||

| Enamine | EN300-2963559-10.0g |

2-(pyrrolidin-3-yloxy)ethan-1-ol |

1404531-37-8 | 95.0% | 10.0g |

$3007.0 | 2025-03-19 | |

| Enamine | EN300-2963559-0.1g |

2-(pyrrolidin-3-yloxy)ethan-1-ol |

1404531-37-8 | 95.0% | 0.1g |

$241.0 | 2025-03-19 | |

| Enamine | EN300-2963559-1.0g |

2-(pyrrolidin-3-yloxy)ethan-1-ol |

1404531-37-8 | 95.0% | 1.0g |

$699.0 | 2025-03-19 | |

| Enamine | EN300-2963559-2.5g |

2-(pyrrolidin-3-yloxy)ethan-1-ol |

1404531-37-8 | 95.0% | 2.5g |

$1370.0 | 2025-03-19 | |

| Enamine | EN300-2963559-10g |

2-(pyrrolidin-3-yloxy)ethan-1-ol |

1404531-37-8 | 10g |

$3007.0 | 2023-09-06 | ||

| Enamine | EN300-2963559-0.5g |

2-(pyrrolidin-3-yloxy)ethan-1-ol |

1404531-37-8 | 95.0% | 0.5g |

$546.0 | 2025-03-19 |

2-(pyrrolidin-3-yloxy)ethan-1-ol 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

1404531-37-8 (2-(pyrrolidin-3-yloxy)ethan-1-ol) 関連製品

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 68551-17-7(Isoalkanes, C10-13)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬